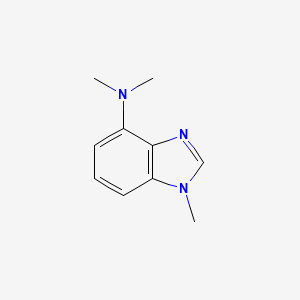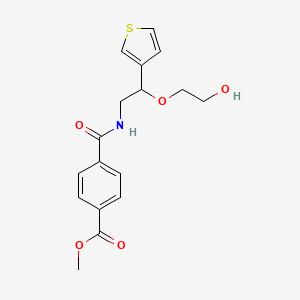![molecular formula C10H10ClNO2 B2764783 N-[4-(2-chloroacetyl)phenyl]-N-methylformamide CAS No. 1152591-86-0](/img/structure/B2764783.png)
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.65 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is 1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is a powder at room temperature . It has a molecular weight of 211.65 . The compound’s InChI code is 1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide derivatives revealed promising antimicrobial properties . These compounds were tested against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results highlighted specific derivatives (such as d1, d2, and d3) with notable antimicrobial activity. Further exploration of their mechanisms of action and potential clinical applications is warranted.
Anticancer Potential
In addition to antimicrobial effects, certain derivatives (such as d6 and d7) demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest that N-[4-(2-chloroacetyl)phenyl]-N-methylformamide derivatives could serve as potential candidates for breast cancer treatment. Molecular docking studies further supported their binding affinity within relevant protein pockets, making them attractive leads for rational drug design.
Heterocyclic Scaffold for Drug Development
The thiazole nucleus present in N-[4-(2-chloroacetyl)phenyl]-N-methylformamide derivatives has been associated with diverse medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Researchers continue to explore modifications of this scaffold to enhance its pharmacological profile and develop novel therapeutic agents.
Bilastine Synthesis
Interestingly, N-[4-(2-chloroacetyl)phenyl]-N-methylformamide shares structural similarities with bilastine, an antihistamine used to treat allergic conditions. While not directly related, understanding the synthetic processes for both compounds can provide insights into improving their preparation and purity .
Pyrrolidine Derivatives
The chloroacetyl group in N-[4-(2-chloroacetyl)phenyl]-N-methylformamide makes it a potential precursor for pyrrolidine derivatives. These compounds have been investigated for their antibacterial properties, and further exploration could reveal additional applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOYZFANYMNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

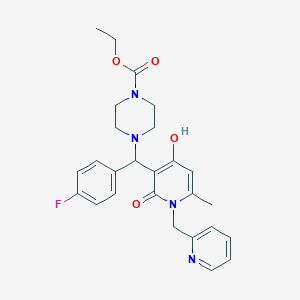
![3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2764701.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)
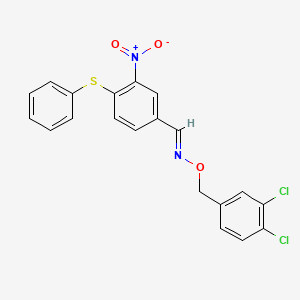
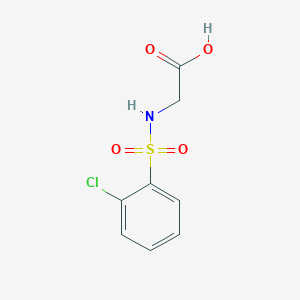
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2764706.png)
![3-(3-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)
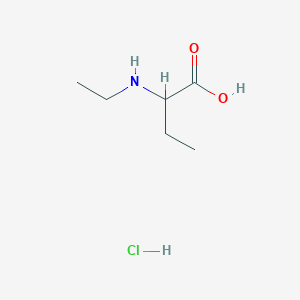
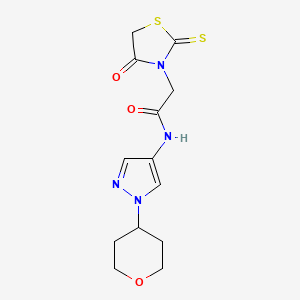
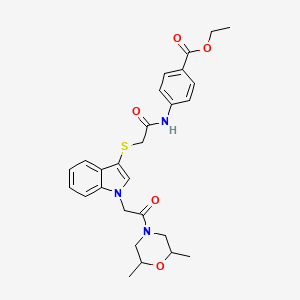
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)
